methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate
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Overview
Description
Methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It belongs to the sulfonylurea class of herbicides, which are known for their effectiveness in controlling a wide range of weeds by inhibiting specific plant enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate typically involves the reaction of 4-chloro-6-methoxypyrimidine with a suitable carbamoylating agent, followed by sulfonylation and esterification. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pH, play a crucial role in determining the reaction pathways and products formed .
Major Products Formed
The major products formed from the reactions of this compound include pyrimidinamine and benzylsulfonamide, which are often analyzed using techniques like GC-MS and UV-visible spectrophotometry .
Scientific Research Applications
Methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. This enzyme is crucial for the synthesis of branched-chain amino acids, and its inhibition leads to the disruption of protein synthesis and plant growth . The molecular targets and pathways involved in this process are well-studied, making it an effective herbicide .
Comparison with Similar Compounds
Similar Compounds
Bensulfuron-methyl: Another sulfonylurea herbicide with similar applications and mechanism of action.
Chlorimuron-ethyl: A related compound used for weed control in various crops.
Uniqueness
Methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate is unique due to its specific chemical structure, which provides it with distinct reactivity and effectiveness as a herbicide. Its ability to inhibit ALS enzyme with high specificity makes it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
methyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O6S/c1-24-11-7-10(15)16-13(17-11)18-14(21)19-26(22,23)9-6-4-3-5-8(9)12(20)25-2/h3-7H,1-2H3,(H2,16,17,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGQOVZYUUYUHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155939 |
Source
|
Record name | Chlorimuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128569-20-0 |
Source
|
Record name | Chlorimuron-methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128569200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorimuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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